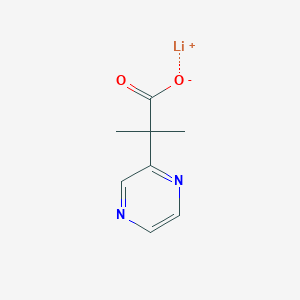

Lithium;2-methyl-2-pyrazin-2-ylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium;2-methyl-2-pyrazin-2-ylpropanoate is a compound that involves lithium and a pyrazine derivative. While the specific compound is not directly discussed in the provided papers, they do offer insights into the behavior of lithium compounds and pyrazine derivatives, which can be extrapolated to understand the potential characteristics of this compound.

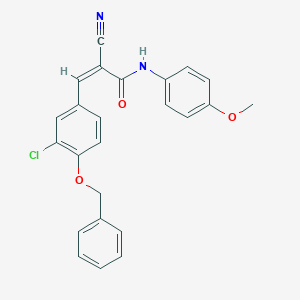

Synthesis Analysis

The synthesis of lithium-based compounds can be achieved through various methods. For instance, lithium hydroxide monohydrate has been used as a catalyst for Knoevenagel condensation, which is a method that could potentially be applied to synthesize this compound . Additionally, the synthesis of a 2-pyrazine carboxylate lithium monohydrate compound was performed in a mixed solution of redistilled water and anhydrous ethanol, suggesting a possible solvent system for the synthesis of related lithium pyrazine compounds .

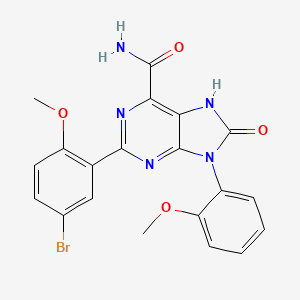

Molecular Structure Analysis

The molecular structure of lithium compounds can be complex. For example, the crystal structure of a 2-pyrazine carboxylate lithium monohydrate was determined using X-ray crystallography, which is a technique that could also be used to elucidate the structure of this compound . The coordination modes of lithium in compounds can vary, as seen in the lithiation of 2,5-di(tert-butyl)pyrrole, which resulted in a monomeric structure in both solution and solid state with specific Li–O and Li–N bond lengths .

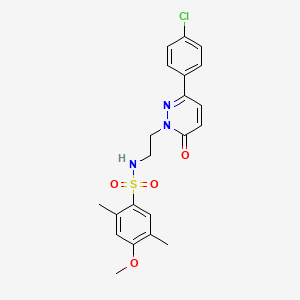

Chemical Reactions Analysis

Lithium compounds are known to participate in various chemical reactions. For instance, (2-Pyridyldimethylsilyl)methyl lithium reacts with organic bromides, aldehydes, ketones, and hydrosilanes, which indicates that lithium compounds can be versatile reagents in organic synthesis . This reactivity could be relevant when considering the chemical reactions of this compound.

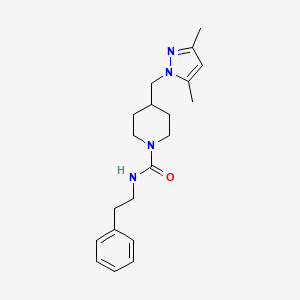

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium compounds can be determined through experimental measurements. The molar heat capacities of a 2-pyrazine carboxylate lithium monohydrate were measured, and polynomial equations were derived to describe these capacities as a function of temperature . Such data are essential for understanding the thermodynamic behavior of lithium compounds. The standard molar enthalpy of formation was also determined, which is a critical thermodynamic property that could be estimated for this compound .

Wissenschaftliche Forschungsanwendungen

Neuroprotection and Aging Lithium has demonstrated neuroprotective effects in various models, including delaying aging in Caenorhabditis elegans. Exposure to lithium at clinically relevant concentrations increases survival during normal aging, extending longevity via mechanisms involving altered expression of genes associated with nucleosome functions. Specifically, lithium treatment reduces the expression of the worm ortholog of LSD-1, a histone demethylase, suggesting that lithium regulates survival by modulating histone methylation and chromatin structure (McColl et al., 2008).

Circadian Rhythm Regulation Lithium's impact extends to the regulation of circadian rhythms, acting as a potent inhibitor of glycogen synthase kinase 3 (GSK3), which regulates circadian rhythm in several organisms. Research has shown that lithium treatment leads to the rapid proteasomal degradation of Rev-erbα, a critical component of the circadian clock, and activation of the clock gene Bmal1. This highlights lithium's role in modulating circadian genes and suggests potential therapeutic applications for disorders associated with altered circadian rhythms (Yin et al., 2006).

Alzheimer’s Disease and Tau Phosphorylation In the context of Alzheimer's disease, lithium has been shown to reduce tau phosphorylation through the inhibition of glycogen synthase kinase-3. This effect enhances the binding of tau to microtubules and promotes microtubule assembly, offering insights into potential interventions for Alzheimer’s disease by mediating effects in the central nervous system (Hong et al., 1997).

Signal Transduction and Neurodegenerative Disorders Further, lithium's role in signal transduction pathways offers promising avenues for treating neurodegenerative disorders. It has been regarded as a neuroprotective agent with potential for disease-modification in neurodegenerative diseases such as Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and Parkinson's disease (PD). The neuroprotective effects of lithium are attributed to its modulation of homeostatic mechanisms involved in neurotrophic response, autophagy, oxidative stress, inflammation, and mitochondrial function, primarily through the inhibition of GSK-3β and inositol monophosphatase (IMP) (Forlenza, De-Paula, & Diniz, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

lithium;2-methyl-2-pyrazin-2-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.Li/c1-8(2,7(11)12)6-5-9-3-4-10-6;/h3-5H,1-2H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHRJSYONDAAED-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C1=NC=CN=C1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9LiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-N-[(1R,2R)-2-fluorocyclopentyl]pyrimidin-4-amine](/img/structure/B2546396.png)

![2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2546405.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546415.png)